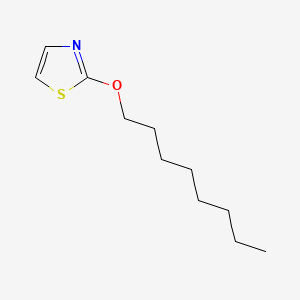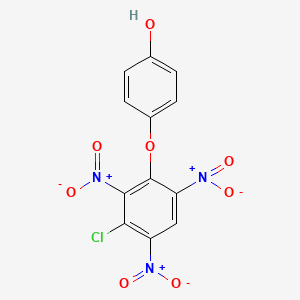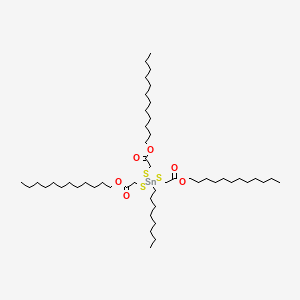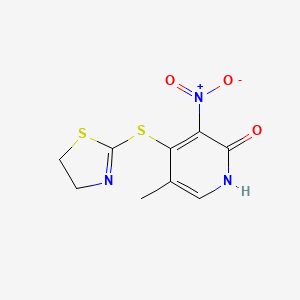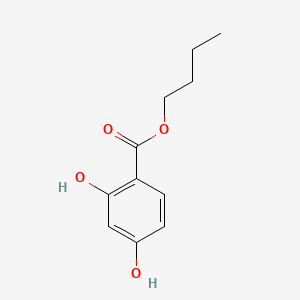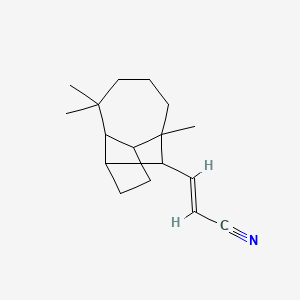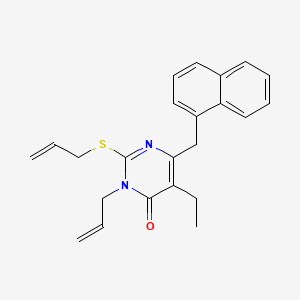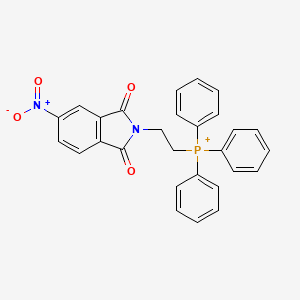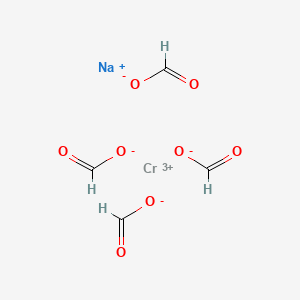
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are structurally similar to benzene and pyridine, with nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features an amino group at position 4, a chlorine atom at position 6, a methyl group at position 2, and a propyl group at position 5. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate amine under basic conditions to introduce the amino group at position 4. The propyl group can be introduced through alkylation reactions using propyl halides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Alkylation and Acylation Reactions: The amino group can also participate in alkylation and acylation reactions to form N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Alkylating Agents: Such as alkyl halides for alkylation reactions.
Acylating Agents: Such as acyl chlorides for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield 4-amino-6-aminopyrimidine derivatives, while oxidation of the amino group can yield nitro derivatives.
Applications De Recherche Scientifique
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The specific pathways involved can vary depending on the compound’s structure and the biological context.
Comparaison Avec Des Composés Similaires
Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl-: can be compared with other similar compounds, such as:
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the propyl group at position 5.
4-Amino-6-chloro-2-methylpyrimidine: Similar structure but lacks the propyl group at position 5.
4-Amino-6-chloro-2,5-dimethylpyrimidine: Similar structure but has a methyl group instead of a propyl group at position 5.
The presence of the propyl group in Pyrimidine, 4-amino-6-chloro-2-methyl-5-propyl- can confer unique chemical and physical properties, such as increased lipophilicity, which may affect its reactivity and biological activity.
Propriétés
Numéro CAS |
102207-72-7 |
|---|---|
Formule moléculaire |
C8H12ClN3 |
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
6-chloro-2-methyl-5-propylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12ClN3/c1-3-4-6-7(9)11-5(2)12-8(6)10/h3-4H2,1-2H3,(H2,10,11,12) |
Clé InChI |
SXQMJEPZOPQUMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=C(N=C1Cl)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




